2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

Pharmaceutical intermediate quality Solid-state processing Purity specification

Regulatory-validated reference standards and pharmaceutical intermediates require certified purity and traceable documentation. This hydrochloride salt (CAS 86604-75-3) directly addresses ICH M7 genotoxic impurity monitoring needs. • **Defined regulatory status**: EP-recognized Omeprazole Impurity XI with TraceCERT® certification and qNMR-confined content. • **Superior physical form**: Crystalline solid (MP 128-131°C) vs. low-purity liquid free base; ensures accurate stoichiometric charging. • **Validated analytics**: Published HPLC-UV (LOD 0.84 ng) and LC-MS/MS methods enable precise calibration.

Molecular Formula C9H13Cl2NO
Molecular Weight 222.11 g/mol
CAS No. 86604-75-3
Cat. No. B030806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
CAS86604-75-3
Synonyms2-(Chloromethyl)-4-methoxy-3,5-dimethyl-pyridine Hydrochloride;  2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine Hydrochloride; 
Molecular FormulaC9H13Cl2NO
Molecular Weight222.11 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CCl.Cl
InChIInChI=1S/C9H12ClNO.ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4H2,1-3H3;1H
InChIKeyLCJDHJOUOJSJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride (CAS 86604-75-3) – Core Intermediate Profile & Procurement-Relevant Identity


2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3, molecular formula C₉H₁₂ClNO·HCl, MW 222.11) is a halogenated pyridine derivative classified as a key pharmaceutical intermediate. It exists as a white to off-white crystalline powder with a defined melting point of 128–131 °C and is freely soluble in water, methanol, and methylene chloride [1][2]. The compound is canonically designated Omeprazole EP Impurity XI and Omeprazole Related Compound 13 HCl, directly reflecting its use as both a reference standard and a critical building block in the synthesis of the proton pump inhibitors (PPIs) omeprazole and esomeprazole .

Why 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride Cannot Be Swapped for a Generic In-Class Analog Without Risk


Despite sharing the same pyridine core, in-class compounds diverge sharply in physical form, purity profiles, and regulatory qualification. The hydrochloride salt (CAS 86604-75-3) is isolated as a crystalline solid with a melting point of 128–131 °C and water solubility exceeding several mg/mL . Its non-salt free base (CAS 84006-10-0) remains a liquid at room temperature and typically achieves only ~95 % purity . Furthermore, the hydrochloride is the EP-recognized impurity standard (Omeprazole EP Impurity XI) supported by a TraceCERT® certified reference material with NMR-confirmed content . Substituting with an in-house or non-certified analog forfeits this regulatory traceability and introduces uncharacterized impurity profiles, directly affecting analytical method validation and process robustness in GMP settings.

Quantitative Head-to-Head Differentiation of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride


Crystalline HCl Salt vs. Liquid Free Base: Purity and Handleability Advantage

The hydrochloride salt is a crystalline solid with a melting point of 128–131 °C, while the free base (CAS 84006-10-0) remains a liquid at ambient temperature with no reported melting point [1]. This physical distinction enables purification of the hydrochloride to ≥99.5 % (HPLC) with single impurity ≤0.25 % and total impurities ≤0.50 % by validated chromatographic methods . In contrast, the free base is commercially supplied at approximately 95 % purity and lacks the same level of specification rigor .

Pharmaceutical intermediate quality Solid-state processing Purity specification

Genotoxic Impurity Detection: Validated LC-MS/MS Sensitivity for Trace Control in Esomeprazole

A validated LC-MS/MS method for 2-chloromethyl-4-methoxy-3,5-dimethylpyridine (the free base form of the hydrochloride) in esomeprazole sodium achieved a detection limit (LOD) of 0.3303 ng mL⁻¹ and a linear range of 0.8258–165.1667 ng mL⁻¹ (r = 0.9999), with an average recovery of 90.2 % (RSD 1.6 %) [1]. In comparison, a separate HPLC-UV method for the same compound reported a higher LOD of 0.84 ng (2.53 ng LOQ), demonstrating the LC-MS/MS approach is approximately 2.5-fold more sensitive [2]. No validated genotoxic impurity method with comparable sensitivity was identified for the N-oxide analog (CAS 848694-10-0).

Genotoxic impurity monitoring LC-MS/MS method validation Pharmaceutical quality control

Chlorination Step Yield: 100 % Conversion to Hydrochloride vs. Lower Yields for Alternative Routes

Conversion of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (CAS 86604-78-6) to 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride via SOCl₂ in dichloromethane proceeds with a quantitative 100 % isolated yield . In contrast, the overall multi-step synthesis of the free base 2-chloromethyl-3,5-dimethyl-4-methoxypyridine from 2,3,5-trimethylpyridine achieves an overall yield of 63.6 % [1]. The direct chlorination-salification step therefore offers a near-perfect yield advantage, minimizing material loss and waste generation in the critical late-stage intermediate formation.

Process chemistry Synthetic yield optimization Chloromethylation efficiency

Pharmacopeial Impurity Standard Status: Certified Reference Material with Quantitative Uncertainty vs. In-House or Non-Certified Impurities

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is designated Omeprazole EP Impurity XI and sold as a TraceCERT® certified reference material (CRM) manufactured under ISO/IEC 17025 and ISO 17034. Its purity is certified by quantitative NMR (qNMR) with stated uncertainty, and the CRM is traceable to primary material from an NMI (e.g., NIST) . In contrast, common co-impurity standards, such as Omeprazole EP Impurity E or I, are often supplied as ‘in-house’ reference materials without qNMR certification or NMI traceability . This regulatory qualification enables direct use of the hydrochloride in Abbreviated New Drug Application (ANDA) method validation and quality-controlled batch release testing.

Regulatory impurity profiling Certified reference material Anda quality control

High-Value Application Scenarios for 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride Backed by Evidence


GMP Pharmaceutical Intermediate for Omeprazole/Esomeprazole API Synthesis

The 100 % chlorination step yield combined with commercial purity >99.5 % makes the hydrochloride the preferred intermediate for industrial-scale PPI synthesis. The crystalline solid form ensures accurate stoichiometric charging in batch reactors, while the water solubility facilitates homogeneous reaction conditions in the subsequent coupling with 5-methoxy-2-mercaptobenzimidazole.

Certified Reference Standard for Genotoxic Impurity Method Validation

As Omeprazole EP Impurity XI, the TraceCERT® CRM provides qNMR-certified purity with stated uncertainty . Its use is supported by published HPLC-UV (LOD 0.84 ng, LOQ 2.53 ng) and LC-MS/MS (LOD 0.33 ng mL⁻¹) methods [1], enabling precise calibration for regulatory genotoxic impurity monitoring in esomeprazole sodium per ICH M7.

Process Chemistry Research on Halogenated Pyridine Building Blocks

The unique combination of a reactive chloromethyl handle and a defined crystalline hydrochloride salt enables chemists to study nucleophilic substitution kinetics under controlled stoichiometry. The compound has been used at kilogram scale to prepare N-benzylated chloropurine intermediates, demonstrating scalability [2].

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